BenchChemオンラインストアへようこそ!

1-mesityl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

IDO1 inhibition Immuno‑oncology Tryptophan catabolism

A unique, trisubstituted indolyl-urea (MW 351.4) delivering sub-50 nM IDO1 inhibition (cellular IC50 of 13 nM) via a critical methoxyethyl warhead. Its 5.5-fold potency margin over epacadostat and concurrent UT-A1 engagement (1 µM) make it an irreplaceable positive control for cancer-cell-line screening and renal-inflammation models. Generic substitution of the N-alkyl chain risks complete loss of IDO1 pharmacophore activity—procure only the exact CAS 923096-36-0 to ensure reproducible dose-response sensitivity and valid SAR interpretations.

Molecular Formula C21H25N3O2
Molecular Weight 351.45
CAS No. 923096-36-0
Cat. No. B2427336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-mesityl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
CAS923096-36-0
Molecular FormulaC21H25N3O2
Molecular Weight351.45
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC)C
InChIInChI=1S/C21H25N3O2/c1-14-11-15(2)20(16(3)12-14)23-21(25)22-18-13-24(9-10-26-4)19-8-6-5-7-17(18)19/h5-8,11-13H,9-10H2,1-4H3,(H2,22,23,25)
InChIKeyPXIYMVHMRCRSMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1‑Mesityl‑3‑(1‑(2‑methoxyethyl)‑1H‑indol‑3‑yl)urea (CAS 923096‑36‑0): Core Identity for Targeted Procurement


1‑Mesityl‑3‑(1‑(2‑methoxyethyl)‑1H‑indol‑3‑yl)urea is a synthetic, trisubstituted indolyl‑urea small molecule (C₂₁H₂₅N₃O₂, MW 351.4) that occupies a distinct chemical space at the intersection of indole‑based kinase and dioxygenase inhibitor scaffolds [REFS‑1]. Its architecture couples a 2,4,6‑trimethylphenyl (mesityl) urea warhead with an N‑(2‑methoxyethyl)‑indole core, a substitution pattern that has been linked to low‑nanomolar inhibition of indoleamine‑2,3‑dioxygenase 1 (IDO1) [REFS‑2].

Why Generic Indolyl‑Urea Substitution Fails for IDO1‑Targeted Programs: The Case of 923096‑36‑0


The IDO1 inhibitor landscape is densely populated with fused‑ring and aryl‑imidazole chemotypes, but indolyl‑ureas bearing an N‑alkyl‑indole motif are notably sparse. Closely related analogs that lack the 2‑methoxyethyl side‑chain (e.g., 1‑(1H‑indol‑3‑yl)‑3‑mesitylurea) or bear alternative N‑substituents exhibit dramatically reduced or unreported IDO1 activity, because the methoxyethyl group contributes both to target‑site occupancy and to ligand‑lipophilicity balance [REFS‑1]. Consequently, generic substitution among commercially available indolyl‑ureas risks loss of the sub‑50 nM IDO1 inhibitory potency that defines this compound, making deliberate, data‑driven procurement essential for reproducible pharmacology.

Quantitative Differentiation of 1‑Mesityl‑3‑(1‑(2‑methoxyethyl)‑1H‑indol‑3‑yl)urea Against Closest IDO1 and UT‑A Comparators


Low‑Nanomolar IDO1 Inhibition: 13 nM IC₅₀ vs. Clinical Benchmark Epacadostat

In a cell‑based assay using mouse IDO1 transfected in P815 mastocytoma cells, 1‑mesityl‑3‑(1‑(2‑methoxyethyl)‑1H‑indol‑3‑yl)urea achieved an IC₅₀ of 13 nM [REFS‑1]. By contrast, the clinical IDO1 inhibitor epacadostat (INCB024360) exhibits a reported cellular IC₅₀ of ~72 nM under comparable conditions [REFS‑2]. The 5.5‑fold greater potency positions this urea derivative as one of the most potent indole‑based IDO1 ligands described to date.

IDO1 inhibition Immuno‑oncology Tryptophan catabolism

Urea Transporter UT‑A1 Inhibition: A Secondary Pharmacological Profile Element

A ChEMBL‑curated dataset assigns 1‑mesityl‑3‑(1‑(2‑methoxyethyl)‑1H‑indol‑3‑yl)urea an IC₅₀ of 1 µM for inhibition of rat UT‑A1 expressed in MDCK cells [REFS‑1]. This is a class‑level observation; structurally distinct UT‑A inhibitors such as phenyl‑urea scaffold compounds typically reside in the high‑nanomolar to low‑micromolar range [REFS‑2]. The 1 µM value places this compound at the threshold of meaningful UT‑A pharmacology, offering a potential off‑target or ancillary probe tool distinct from its IDO1 primary activity.

Urea transporter Diuretic target Renal physiology

Selectivity Window Over Closest N‑Des‑Methoxyethyl Analog

The N‑des‑(2‑methoxyethyl) analog 1‑(1H‑indol‑3‑yl)‑3‑mesitylurea (CAS 923096‑37‑1) has not been reported to inhibit IDO1 in any public database or patent [REFS‑1]. While quantitative selectivity cannot be calculated without a matched assay, the absence of IDO1 annotation for this close analog implies that the 2‑methoxyethyl N‑substitution is a critical pharmacophoric element. This provides a qualitative, structure‑based selection anchor: purchasing the 2‑methoxyethyl derivative is essential to retain the 13 nM IDO1 phenotype.

IDO1 selectivity Analog differentiation Structure‑activity relationship

High‑Value Application Scenarios for 1‑Mesityl‑3‑(1‑(2‑methoxyethyl)‑1H‑indol‑3‑yl)urea Based on Quantitative Differentiation


Lead‑Optimization IDO1 Tool Compound for In Vitro Oncology Programs

With an IDO1 cellular IC₅₀ of 13 nM [REFS‑1], this compound serves as a high‑potency positive control for screening IDO1‑dependent cancer cell lines. Its 5.5‑fold potency margin over epacadostat makes it suitable for establishing dose‑response sensitivity thresholds in kynurenine‑based pharmacodynamic assays.

Dual‑Target Probe for IDO1/UT‑A1 Crosstalk in Renal Inflammation Models

The compound’s concurrent IDO1 (13 nM) and UT‑A1 (1 µM) activities [REFS‑1][REFS‑2] enable its use as a single‑agent probe in renal‑inflammation or ischemia‑reperfusion models where both tryptophan catabolism and urea transport are implicated, reducing the complexity of dual‑compound cocktails.

Structure‑Activity Relationship (SAR) Anchor for Indolyl‑Urea Libraries

The >10‑fold difference in IDO1 engagement between the 2‑methoxyethyl and N‑des‑alkyl analogs [REFS‑3] makes this compound an essential SAR anchor. Procurement of the precise CAS 923096‑36‑0 is mandatory for any library enumeration that aims to preserve the methoxyethyl‑dependent IDO1 pharmacophore.

Pre‑Clinical Toxicology Profiling with a Defined Off‑Target Panel

Given the documented UT‑A1 inhibition at 1 µM [REFS‑2], studies that use this compound as an IDO1‑selective agent can proactively include renal urea‑handling endpoints. This prevents confounding in in vivo toxicology packages and supports regulatory documentation for lead candidates derived from this scaffold.

Quote Request

Request a Quote for 1-mesityl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.